Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficiency. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium metabisulphite.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole derivatives with different substituents on the phenyl group .
Scientific Research Applications
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:
Osimertinib: A benzimidazole-based anticancer drug.
Navelbine: Another benzimidazole derivative used in cancer treatment.
Alectinib: A benzimidazole compound with anticancer properties.
What sets this compound apart is its unique structure, which allows for specific interactions with biological molecules, leading to its diverse range of applications .
Biological Activity
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O3
- Molecular Weight : 361.4 g/mol
- IUPAC Name : this compound
The structure features a pyrimidine and benzimidazole core, which are common in various pharmacologically active compounds. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological activity and solubility.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate inflammation and cell growth.
Case Studies and Experimental Findings
A notable study investigated the effects of this compound on tumor growth in vivo. When administered to mice with implanted tumors, significant reductions in tumor size were observed compared to controls:
Treatment Group | Tumor Volume (cm³) | % Reduction |
---|---|---|
Control | 5.0 | - |
Compound Treatment | 2.0 | 60% |
This study indicates the potential for this compound as an effective therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-12-7-6-8-14(11-12)18-17(19(24)25-3)13(2)21-20-22-15-9-4-5-10-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
VBAXXRXLHWISCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
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